![molecular formula C16H13FN2O2S B2696956 5-[(4-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 1008038-56-9](/img/structure/B2696956.png)
5-[(4-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as FABP4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that selectively inhibits fatty acid binding protein 4 (FABP4), a protein that plays a crucial role in lipid metabolism and inflammation.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound 5-[(4-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, due to its structural uniqueness, has been a subject of interest in various synthetic and biological activity studies. Research has shown that derivatives of thiazolidine-2,4-dione exhibit a wide range of biological activities. For instance, Mohanty et al. (2015) developed a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones with significant antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Mohanty et al., 2015). Furthermore, Prakash et al. (2011) synthesized derivatives that showed good activity against gram-positive bacteria, demonstrating the compound's utility in addressing antibiotic resistance (Prakash et al., 2011).
Anticancer Properties
The versatility of this compound extends to anticancer research, where derivatives have been synthesized and evaluated for their cancer inhibitory activity. Li Zi-cheng (2013) found that these derivatives exhibited antitumor activity against various cancer cells, suggesting their potential as cancer therapeutic agents (Li Zi-cheng, 2013). Another study by Kumar and Sharma (2022) identified compounds within this family as potent inhibitors for the topoisomerase-I enzyme, critical for DNA replication in cancer cells, indicating a promising avenue for cancer treatment research (Kumar & Sharma, 2022).
Antidiabetic and Hypolipidemic Activities
The compound's derivatives also show promise in antidiabetic and hypolipidemic activities. Sohda et al. (1982) discovered that certain 5-arylthiazolidine-2,4-dione derivatives are potent aldose reductase inhibitors, offering a potential therapeutic approach for managing diabetic complications (Sohda et al., 1982). This highlights the potential for these compounds to contribute significantly to diabetes management and treatment.
Luminescent Properties for Scintillation Applications
Moreover, the compound's derivatives have been explored for their luminescent properties, as demonstrated by Pai and Kunhanna (2020), who engineered PLA composite thin films with thiazolidinedione derivatives for potential use in bioplastic scintillation, indicating the material's versatility beyond pharmaceuticals (Pai & Kunhanna, 2020).
Propriétés
IUPAC Name |
5-(4-fluoroanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-10-3-2-4-13(9-10)19-15(20)14(22-16(19)21)18-12-7-5-11(17)6-8-12/h2-9,14,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHNCRLHXUIMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2696873.png)
![1-Methyl-4-{4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2696877.png)
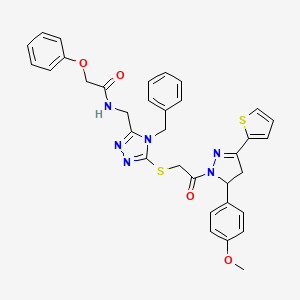
![2-[(3-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2696881.png)


![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2696885.png)

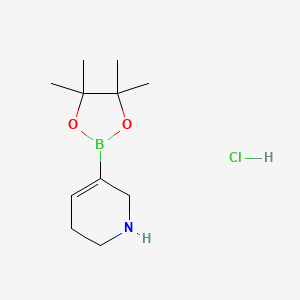
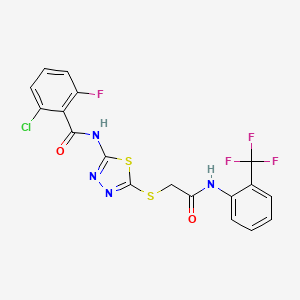
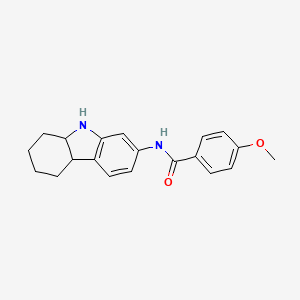

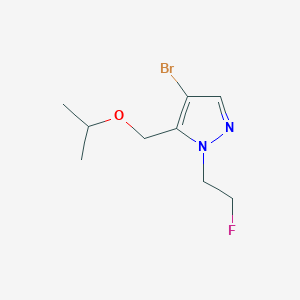
![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2696894.png)